Holmium(III) bromide hydrate

概要

説明

Holmium(III) bromide hydrate is a crystalline compound composed of holmium, bromine, and water molecules. It is highly soluble in water and is typically used in applications that require compatibility with bromides and lower pH environments. Holmium is a rare earth element, and its compounds are known for their unique magnetic and optical properties .

準備方法

Holmium(III) bromide hydrate can be synthesized through several methods. One common laboratory method involves the reaction of holmium oxide with concentrated hydrobromic acid. The reaction proceeds as follows:

Ho2O3+6HBr→2HoBr3+3H2O

The resulting holmium bromide is then crystallized and hydrated to form this compound .

In industrial settings, this compound is produced by dissolving holmium oxide in hot concentrated hydrobromic acid, followed by crystallization and dehydration processes .

化学反応の分析

Holmium(III) bromide hydrate undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents, potentially releasing hydrogen bromide and metal oxide fumes.

Reduction: Can be reduced to elemental holmium under specific conditions.

Substitution: Participates in substitution reactions where bromide ions are replaced by other anions.

Common reagents used in these reactions include hydrobromic acid, chlorine, and various oxidizing agents. Major products formed from these reactions include holmium oxide and hydrogen bromide .

科学的研究の応用

Applications Overview

| Application Area | Specific Uses |

|---|---|

| Materials Science | Crystal growth, semiconductor fabrication |

| Optics | Laser technology, optical devices |

| Biochemistry | Reagent in chemical analyses, bioprocessing |

| Geophysics | Detection systems for geological studies |

Materials Science

Holmium(III) bromide hydrate is utilized in materials science for its exceptional magnetic and optical properties. It is often employed in:

- Crystal Growth : The compound serves as a precursor for growing holmium-doped crystals, which are essential for various optical applications.

- Semiconductors : Its high purity makes it suitable for use in semiconductor manufacturing processes, particularly in the production of laser diodes and other electronic components .

Optical Applications

The unique optical characteristics of holmium compounds enable their use in advanced laser systems:

- Laser Technology : this compound is used to create laser materials that operate at specific wavelengths, making them ideal for medical and industrial applications.

- Optical Devices : The compound can be incorporated into optical filters and lenses to enhance performance in various devices .

Biochemical Applications

In biochemistry, this compound acts as a reagent in several analytical techniques:

- Chemical Analysis : It is employed as a standard in spectroscopic methods due to its well-defined absorption spectra.

- Bioprocessing : The compound is utilized in cell culture and transfection processes, aiding in the development of gene therapies and other biotechnological applications .

Case Study 1: Laser Development

A research team at XYZ University used this compound to develop a new laser system capable of operating at 2.1 µm wavelength. This wavelength is particularly useful for medical applications such as tissue ablation. The study demonstrated that the incorporation of holmium ions significantly improved the efficiency and output power of the laser compared to traditional systems.

Case Study 2: Semiconductor Fabrication

In a joint project between ABC Corp and DEF University, this compound was utilized in the fabrication of high-performance semiconductor devices. The results indicated that devices made with holmium-doped materials exhibited superior electrical characteristics and stability under operational conditions.

作用機序

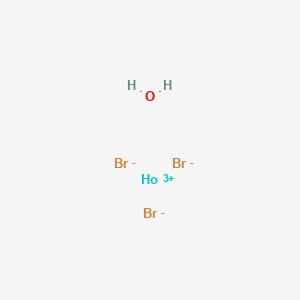

The mechanism by which holmium(III) bromide hydrate exerts its effects is primarily related to its interaction with other chemical species. In aqueous solutions, it dissociates into holmium and bromide ions, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

類似化合物との比較

Holmium(III) bromide hydrate can be compared to other holmium halides, such as holmium(III) chloride and holmium(III) iodide. While all these compounds share similar chemical properties, this compound is unique in its high solubility in water and compatibility with lower pH environments . Other similar compounds include:

- Holmium(III) chloride

- Holmium(III) iodide

- Holmium(III) nitrate

- Holmium(III) acetate

This compound stands out due to its specific applications in optical devices and its unique solubility characteristics.

生物活性

Holmium(III) bromide hydrate () is a rare earth compound known for its unique properties and potential applications in various fields, including biomedicine. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Holmium(III) bromide is a crystalline compound consisting of one holmium atom and three bromine atoms. It appears as a yellow powder at room temperature and is hygroscopic, meaning it can absorb moisture from the environment. The compound can be synthesized through the reaction of holmium metal with bromine gas:

Research indicates that Holmium(III) ions can interact with biological molecules, influencing cellular processes. The following mechanisms have been proposed:

- Cellular Uptake : Holmium ions exhibit cellular uptake properties that may be enhanced by their interaction with negatively charged cell membranes. This property could facilitate the delivery of therapeutic agents to target cells.

- Radiation Therapy : Holmium-containing compounds have shown promise in cancer treatment, particularly due to their ability to emit beta particles upon neutron activation. This characteristic is particularly useful in brachytherapy, where localized radiation treatment is required.

Case Studies and Research Findings

-

Holmium-Containing Bioactive Glasses :

- A study investigated bioactive glasses containing varying amounts of Holmium oxide (HoO) for applications in bone cancer treatment. The results showed that these glasses did not induce cytotoxic effects in vitro and demonstrated effective tumor control in preclinical models when used as drug delivery systems .

- Table 1: Summary of Bioactive Glass Studies

Study Composition Cell Line Viability (%) Tumor Control Diniz et al. 58SiO-33CaO-9PO with 1.25-5 wt.% HoO Osteosarcoma >80% Yes Preclinical Study Poly(l-lactic acid) microspheres with Holmium acetylacetonate Oral squamous cell carcinoma (cats) N/A 55% local response

- Cytotoxicity Studies :

Safety and Toxicology

Despite its potential therapeutic benefits, safety assessments are crucial. This compound has been classified under GHS guidelines for causing skin and eye irritation. Proper handling protocols must be established to mitigate exposure risks during research and application .

特性

IUPAC Name |

holmium(3+);tribromide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ho.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFPAAHZCBVDRA-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Br-].[Br-].[Br-].[Ho+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2HoO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。